molecular formula C8H10ClNO B8280100 4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole

4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole

Cat. No.: B8280100
M. Wt: 171.62 g/mol
InChI Key: KPPWXOQULFQXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(chloromethyl)-2-cyclopropyl-5-methyl-1,3-oxazole

InChI

InChI=1S/C8H10ClNO/c1-5-7(4-9)10-8(11-5)6-2-3-6/h6H,2-4H2,1H3

InChI Key

KPPWXOQULFQXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2CC2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In step b], both products were isolated and characterized as follows: 36.27 g of 2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide (152 mmol, prepared from cyclohexanecarboxaldehyde and diacetyl monooxime as described above) was dissolved in 555 ml of CH2Cl2 and treated dropwise with 16.75 ml of POCl3 (1.2 eq.). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, washing with Na2CO3 and water, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=9/1) yielded in the less polar fractions 6.53 g of 2-(1,3-dichloro-propyl)-4,5-dimethyl-oxazole (MS: 207.1, 209.1 (M+)) and in the more polar ones 10.33 g of 4-chloromethyl-2-cyclopropyl-5-methyl-oxazole as colorless liquid, exhibiting in the 1H-NMR the typical signals at 4.42 ppm (s, 2H), 2.27 (s, 3H), 1.97–2.03 ppm (m, 1H), 0.98–1.04 ppm (m, 4H).
Name
2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide
Quantity
36.27 g
Type
reactant
Reaction Step One
Quantity
555 mL
Type
reactant
Reaction Step One
Name
Quantity
16.75 mL
Type
reactant
Reaction Step Two

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